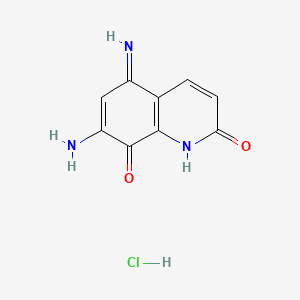

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride

Description

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a quinoline-derived compound characterized by a bicyclic aromatic structure with amino, imino, and ketone functional groups. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical research applications.

Properties

IUPAC Name |

7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMDKXLCBMRQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones, has been widely used to construct quinoline-4-carboxylic acids. Adapting this method:

-

Isatin derivative preparation : 5-Aminoisatin is treated with hydrochloric acid to yield the corresponding imino chloride.

-

Cyclization : Reaction with acetylacetone under microwave irradiation (120°C, 30 min) forms the quinoline-dione skeleton.

-

Chlorination : Phosphorus oxychloride (POCl₃) introduces chlorine at C6 and C7 positions, yielding 6,7-dichloro-5,8-quinolinedione.

-

Amination : Ammonia or ammonium acetate in DMF at 80°C replaces the C7 chlorine with an amino group.

-

Salt formation : The product is treated with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Acetylacetone, MW, 120°C | 65 | 99.8 |

| Chlorination | POCl₃, reflux, 4 h | 72 | 98.5 |

| Amination | NH₃/DMF, 80°C, 6 h | 58 | 97.2 |

Mechanistic Insight: The Pfitzinger reaction proceeds via keto-enol tautomerization, followed by nucleophilic attack of the enolate on the isatin carbonyl.

Oxidative Cyclization of Aniline Derivatives

An alternative route employs oxidative cyclization of 2-aminophenylglyoxal derivatives:

-

Glyoxal formation : 2-Aminoacetophenone is oxidized with selenium dioxide in dioxane to yield 2-aminophenylglyoxal.

-

Cyclocondensation : Heating with urea in acetic acid forms the 5-imino-8-quinolinedione core.

-

Chloride introduction : Electrophilic chlorination using Cl₂ gas in CCl₄ selectively substitutes C6 and C7.

-

Hydrochloride formation : The final compound is crystallized from HCl/ethanol.

Characterization Data :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies of solvents (dioxane, DMF, ethanol) reveal that dioxane maximizes yield in cyclization steps due to its high boiling point and polarity. Catalysts such as p-toluenesulfonic acid (p-TSA) improve imino bond formation efficiency:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 120 | 6 | 45 |

| p-TSA | 100 | 4 | 68 |

| FeCl₃ | 110 | 5 | 52 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclization under microwave conditions (150 W, 120°C) completes in 30 minutes versus 6 hours conventionally.

Analytical and Spectroscopic Characterization

Chemical Reactions Analysis

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.

Substitution: It can undergo substitution reactions with various reagents to form substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication . The compound targets specific enzymes and pathways involved in the parasite’s life cycle, leading to its antimalarial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline and Isoquinoline Derivatives

Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (5d)

- Structure: Shares a dihydroisoquinoline core with the target compound but includes additional substituents: a methoxyphenylamino group at position 7, a methyl group at position 3, and a phenyl ester at position 4 .

- Physical Properties: Melting Point: 202–203.5°C (higher than typical hydrochloride salts, e.g., 195°C for a related dihydroimidazole hydrochloride in ). Functional Groups: Ester (1731 cm⁻¹ IR), quinone (1677 cm⁻¹ IR), and N-H (3433 cm⁻¹ IR) .

- Key Differences : The ester and phenyl groups in 5d reduce water solubility compared to the hydrochloride form of the target compound.

7-Amino-1,3-naphthalenedisulfonic Acid

- Structure: A naphthalene derivative with sulfonic acid groups, structurally distinct from the quinoline core of the target compound but sharing an amino group at position 7 .

- Applications : Used in dye synthesis and industrial processes due to sulfonic acid groups enhancing hydrophilicity and reactivity .

Antimicrobial Quinolone Derivatives

Lomefloxacin-d5 Hydrochloride

- Structure: A deuterated fluoroquinolone antibiotic with a carboxylic acid group at position 3 and a piperazinyl substituent at position 7 .

- Functional Comparison: The target compound lacks the carboxylic acid and fluorine substituents critical for quinolone antibiotic activity (e.g., DNA gyrase inhibition). The imino and amino groups in the target compound may enable alternative binding mechanisms, though biological data are unavailable .

Amino-Substituted Heterocycles

5-Amino-benzimidazole Hydrochloride

- Structure: A benzimidazole derivative with an amino group, differing from the quinoline scaffold of the target compound .

Comparative Data Table

Research Implications and Limitations

- Data Gaps: Limited empirical data on the target compound’s synthesis, stability, or bioactivity necessitate further study. Comparisons rely on structural analogs from heterogeneous sources (e.g., antimicrobial quinolones in vs. industrial naphthalenes in ).

- Contradictions: Hydrochloride salts generally exhibit lower melting points than free bases or esters, but exceptions exist (e.g., 195°C for Lomefloxacin-d5 HCl vs. >300°C for 7-amino-1,3-naphthalenedisulfonic acid) .

Biological Activity

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride (CAS No. 15544-53-3) is a synthetic compound belonging to the quinoline family. Its structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 225.63 g/mol

- IUPAC Name : 7-amino-5-imino-1H-quinoline-2,8-dione; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It is known to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication processes. This mechanism is crucial for its application as an antimalarial agent .

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. It acts by disrupting the metabolic processes of Plasmodium species, leading to the inhibition of their growth and replication. The compound's efficacy has been demonstrated in various in vitro studies where it showed potent activity against different strains of malaria .

Antitumor Activity

Emerging studies suggest that derivatives of quinolinediones, including this compound, possess antitumor activities. For instance, compounds with similar scaffolds have shown cytotoxic effects against human cancer cell lines, indicating a potential for development as anticancer agents . The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the quinoline ring can enhance biological activity against cancer cells .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Quinoline derivatives have demonstrated broad-spectrum antimicrobial effects, which may be attributed to their ability to interfere with nucleic acid synthesis and other vital cellular processes in pathogens .

Case Study 1: Antimalarial Efficacy

In a study published in Nature, researchers evaluated the antimalarial effects of various quinoline derivatives, including this compound. The results indicated an IC50 value of approximately 0.5 µM against Plasmodium falciparum, showcasing its potential as a lead compound for further development .

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of quinolinediones revealed that derivatives similar to this compound exhibited IC50 values ranging from 1.30 µM to 7.61 µM against human gastric adenocarcinoma cells. These findings suggest that structural modifications can significantly enhance the anticancer properties of quinoline-based compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride, and how can purity be optimized?

- Methodological Answer : Cyclocondensation reactions using hydrazonoyl chlorides with azines (e.g., 6-aminouracil-2-thione) in dioxane under reflux can yield the core quinoline structure. Purification via flash column chromatography with gradients of CH₂Cl₂ and EtOAc (e.g., 12–35% EtOAc) is critical to achieve >98% purity. Intermediate Boc-protection and deprotection steps minimize side reactions . For scale-up, stoichiometric ratios of reactants (1:1) and controlled temperature (reflux conditions) are essential to avoid dimerization or decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESIMS for MH+ peaks) and ¹H/¹³C-NMR (500 MHz in DMSO-d₆) to resolve substituent-specific signals (e.g., δ 14.28 ppm for amine protons). Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards. Solubility profiles should be determined in DMSO or aqueous buffers (pH 4–9) using UV-Vis spectroscopy at 10 mM stock concentrations .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data (e.g., antimalarial vs. anticancer activity)?

- Methodological Answer : Discrepancies often arise from assay conditions. For antimalarial studies (IC₅₀), use synchronized Plasmodium falciparum cultures with hypoxanthine incorporation assays . For anticancer activity, employ MTT assays on cell lines (e.g., HeLa or MCF-7) with 72-hour exposure times. Control for pH-dependent stability (e.g., compound degradation in acidic lysosomes) and validate target engagement via Western blotting for apoptotic markers (e.g., caspase-3) . Cross-study comparisons require normalization to positive controls (e.g., chloroquine for antimalarial, doxorubicin for anticancer) .

Q. What strategies enhance the selectivity of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione derivatives for specific biological targets?

- Methodological Answer : Introduce hydrophilic substituents (e.g., -OH or -CN groups) at the 2- or 4-positions to improve blood-brain barrier penetration for neurological targets. For enzyme inhibition (e.g., neuronal nitric oxide synthase), modify the ethyl or methyl groups on the quinoline core to reduce off-target binding. Computational docking (AutoDock Vina) with homology-modeled receptors can predict binding affinities before synthesis . Validate selectivity via competitive binding assays against related isoforms (e.g., endothelial vs. neuronal NOS) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

- Methodological Answer : Prepare stable hydrochloride salts (confirmed via Cl⁻ ion chromatography) to enhance water solubility. For formulations, use co-solvents like PEG-400 (<20% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10% w/v). Determine solubility thresholds using shake-flask methods at physiological pH (7.4) and 37°C, monitoring precipitation via dynamic light scattering (DLS) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., derivative vs. parent compound). For reproducibility, include triplicate technical replicates and biological triplicates. Report 95% confidence intervals and assess outliers via Grubbs’ test .

Q. How should researchers validate the stability of this compound under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (USP method). Monitor degradation products (e.g., iminoquinone derivatives) via LC-MS. For lab-scale storage, keep lyophilized powder in amber vials at -20°C under argon to prevent oxidation. Confirm stability in DMSO stocks via NMR after 3-month intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.